molecular formula C17H14F3NO4 B2619864 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1170253-82-3

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide

Numéro de catalogue B2619864
Numéro CAS: 1170253-82-3
Poids moléculaire: 353.297
Clé InChI: QUHKBVLKSZJJBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, commonly known as BIBX1382, is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential in cancer treatment.

Mécanisme D'action

BIBX1382 selectively inhibits the activity of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, a transmembrane receptor that plays a key role in cell growth and proliferation. N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment. BIBX1382 binds to the ATP-binding site of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, preventing the receptor from activating downstream signaling pathways that promote cell growth and survival.
Biochemical and physiological effects:
BIBX1382 has been shown to have a range of biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and blocks the formation of new blood vessels that support tumor growth. BIBX1382 has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.

Avantages Et Limitations Des Expériences En Laboratoire

BIBX1382 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has a high degree of selectivity for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, minimizing off-target effects. However, BIBX1382 has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have limited efficacy in tumors that have developed resistance to N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide inhibitors.

Orientations Futures

There are several future directions for research on BIBX1382. One area of interest is the development of combination therapies that include BIBX1382 with other targeted agents or chemotherapy. Another area of interest is the identification of biomarkers that predict response to BIBX1382, which could help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to investigate the mechanisms of resistance to BIBX1382 and to develop strategies to overcome resistance.

Méthodes De Synthèse

BIBX1382 can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with 4-(trifluoromethyl)benzoic acid using standard peptide coupling reagents. The resulting product is then purified by column chromatography to obtain BIBX1382 in high purity.

Applications De Recherche Scientifique

BIBX1382 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, with a high degree of selectivity for cancer cells over normal cells. BIBX1382 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Propriétés

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHKBVLKSZJJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.